
1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or use, if known.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Central Nervous System Agents
Research has explored derivatives of urea compounds for their pharmacological activity, identifying that congeners with specific phenyl substitutions demonstrate notable anxiolytic and muscle-relaxant properties, which appear to be centrally mediated. This indicates a potential application in developing treatments for anxiety and related muscle tension disorders (C. Rasmussen et al., 1978).
Chemical Structure and Reactivity
Studies on the chemical structure and reactivity of urea derivatives, including those with complex phenyl and pyrimidine groups, have elucidated their potential in synthetic chemistry. Such investigations offer insights into their interactions with other compounds, which is crucial for the synthesis of new materials or chemicals with desired properties (E. Mørkved, 1986).
Environmental Stability and Degradation
Research on the environmental stability and degradation pathways of related urea compounds, such as chlorimuron-ethyl, has provided valuable information on their behavior in aquatic solutions and their photodegradation under various conditions. This is crucial for assessing the environmental impact of these compounds and their derivatives, including potential persistence and breakdown products (P. Choudhury & P. Dureja, 1996).
Molecular Self-Assembly
Urea derivatives have been studied for their ability to undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes. This property is significant for the design of new materials and nanostructures through molecular self-assembly, highlighting potential applications in nanotechnology and materials science (P. Corbin et al., 2001).
Antitumor Activity
Some urea derivatives have been synthesized and evaluated for their antiproliferative activities against various human tumor cell lines. This research direction underscores the therapeutic potential of urea derivatives in developing new anticancer agents, with specific compounds showing promising efficacy (Kun-Peng Shao et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes information on safe handling and disposal procedures.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties or mechanism of action.
Please consult with a qualified professional or researcher for a detailed analysis of this compound. They may have access to specialized databases and resources that are not publicly available.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5O2/c1-3-29-19-11-18(23-12(2)24-19)25-13-4-6-14(7-5-13)26-20(28)27-15-8-9-17(22)16(21)10-15/h4-11H,3H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVYIDUXPNXEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

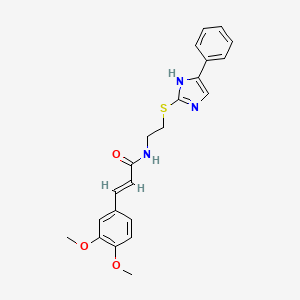
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
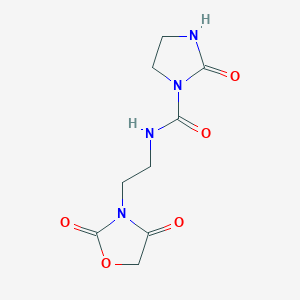
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)


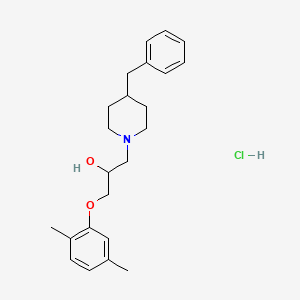
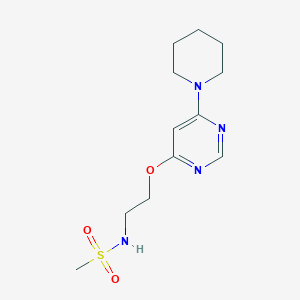

![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)
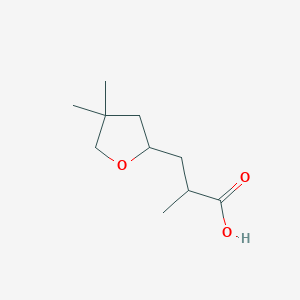
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)